2-Methyl-3-methoxybenzoyl chloride chemical properties and structure
2-Methyl-3-methoxybenzoyl chloride chemical properties and structure
An In-depth Technical Guide to 2-Methyl-3-methoxybenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2-Methyl-3-methoxybenzoyl chloride (CAS No. 24487-91-0). This versatile synthetic intermediate is a crucial building block in the creation of complex organic molecules, most notably in the agrochemical sector.
Core Chemical Properties and Data
2-Methyl-3-methoxybenzoyl chloride is a colorless to pale yellow liquid with a strong odor.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉ClO₂ | [1][2][3][4] |
| Molecular Weight | 184.62 g/mol | [1][2][5] |
| CAS Number | 24487-91-0 | [1][2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.182 - 1.183 g/cm³ | [3][4][6] |
| Boiling Point | 256.989 °C at 760 mmHg | [3][4] |
| Flash Point | 95.729 °C / 96 °C | [3][6][7] |
| Refractive Index | 1.527 | [3][7] |
| Vapor Pressure | 0.0149 mmHg at 25°C | [3] |
| Solubility | Sparingly soluble in water | [1] |
| XLogP3 | 2.8 | [1][3][5] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [1][3] |
| Rotatable Bond Count | 2 | [1][3] |
Chemical Structure
The molecular structure of 2-Methyl-3-methoxybenzoyl chloride consists of a central benzene ring substituted with a methyl group at position 2, a methoxy group at position 3, and a benzoyl chloride functional group at position 1.[1] The reactivity of this compound is largely dictated by the electrophilic nature of the carbonyl carbon in the acyl chloride group.[2]
Caption: 2D structure of 2-Methyl-3-methoxybenzoyl chloride.
Experimental Protocols & Synthesis
The most prevalent method for synthesizing 2-Methyl-3-methoxybenzoyl chloride is through the conversion of its corresponding carboxylic acid, 2-Methyl-3-methoxybenzoic acid.[2]
Protocol 1: Synthesis via Thionyl Chloride
This is a conventional and widely used method for preparing acyl chlorides.[2]
-
Objective: To synthesize 2-Methyl-3-methoxybenzoyl chloride from 2-Methyl-3-methoxybenzoic acid.
-
Reagents:
-
2-Methyl-3-methoxybenzoic acid
-
Thionyl chloride (SOCl₂) (often in excess)
-
An inert solvent such as xylene (optional)
-
-
Methodology:
-
2-Methyl-3-methoxybenzoic acid is combined with an excess of thionyl chloride in a reaction vessel equipped with a reflux condenser.
-
The mixture is heated to reflux.
-
The reaction proceeds for a set time (e.g., 3 hours) until the conversion is complete.[3] The reaction's progress can be monitored by the cessation of gaseous byproducts (SO₂ and HCl).
-
This method is favored because the byproducts are gaseous and easily removed from the reaction mixture, simplifying the purification process.[2]
-
After the reaction is complete, the excess thionyl chloride is removed, typically by distillation, to yield the crude 2-Methyl-3-methoxybenzoyl chloride, which can be further purified if necessary.
-
Caption: Common synthesis workflow for 2-Methyl-3-methoxybenzoyl chloride.
Protocol 2: Alternative Synthesis using a Grignard Reagent
An alternative, patented method avoids the use of highly toxic phosgene.[8]
-
Objective: To synthesize 2-Methyl-3-methoxybenzoyl chloride using a Grignard reagent.
-
Reagents:
-
2-methyl-3-methoxyphenyl magnesium chloride (Grignard reagent)
-
Bis(trichloromethyl)carbonate (Triphosgene)
-
Organic solvent (e.g., tetrahydrofuran, toluene)
-
Catalyst (e.g., triethylamine, pyridine)[8]
-
-
Methodology:
-
The Grignard reagent is first prepared from 2-methyl-3-methoxychlorobenzene and magnesium chips.[8]
-
Bis(trichloromethyl)carbonate is dissolved in an organic solvent.
-
Under a nitrogen atmosphere, the Grignard reagent solution and the bis(trichloromethyl)carbonate solution are added dropwise simultaneously into a solvent containing a catalyst.
-
The reaction temperature is maintained between 10-25°C.
-
After the addition is complete, the mixture is stirred for an additional 2-3 hours to ensure the reaction goes to completion.[8] This method is presented as a safer and more environmentally benign alternative.[2][8]
-
Reactivity and Signaling Pathways
The chemical utility of 2-Methyl-3-methoxybenzoyl chloride is rooted in the high reactivity of the acyl chloride functional group, which serves as an excellent electrophile. The chlorine atom is a good leaving group, facilitating nucleophilic acyl substitution reactions.[2]
Nucleophilic Acyl Substitution Reactions
The electrophilic carbonyl carbon is highly susceptible to attack by nucleophiles. Key reactions include:
-
Formation of Amides: It readily reacts with primary and secondary amines to yield the corresponding N-substituted amides.[2]
-
Formation of Esters: Reaction with alcohols provides a direct pathway to the corresponding esters.[1][2]
-
Hydrolysis: The compound is readily hydrolyzed by water, reverting to 2-Methyl-3-methoxybenzoic acid and hydrogen chloride.[2]
Caption: Reactivity of 2-Methyl-3-methoxybenzoyl chloride via nucleophilic acyl substitution.
Applications in Research and Development
The primary significance of 2-Methyl-3-methoxybenzoyl chloride lies in its role as a key intermediate in the synthesis of more complex molecules.[2]
-
Agrochemicals: Its most notable application is in the multi-step synthesis of Methoxyfenozide, a selective insect growth regulator known for its efficacy against a range of pests and low toxicity to mammals.[2][3][6] It is also used to synthesize deuterated versions of the insecticide, such as Methoxyfenozide-d9, for research purposes.[3][6][9]
-
Pharmaceuticals and Organic Synthesis: As a versatile reagent, it is employed in the pharmaceutical industry and broader chemical synthesis to introduce the 2-methyl-3-methoxybenzoyl moiety into various substrates.[1][2] Its ability to readily undergo acylation and esterification reactions makes it a valuable building block for diverse organic molecules.[1]
Safety and Handling
2-Methyl-3-methoxybenzoyl chloride is a hazardous chemical that requires careful handling.
-
Hazards: It is classified as causing severe skin burns and eye damage. It may also cause an allergic skin reaction and respiratory irritation. The compound is harmful to aquatic life with long-lasting effects.[10]
-
Personal Protective Equipment (PPE): When handling this substance, appropriate PPE is mandatory. This includes tightly fitting safety goggles, chemical-impermeable gloves, and a full-face respirator if exposure limits are exceeded.[10]
-
Handling: Work should be conducted in a well-ventilated area, avoiding the formation of dust, mists, or vapors. All sources of ignition should be removed.[10] In case of contact, immediately flush the affected area with water and seek medical attention.[11]
References
- 1. Page loading... [guidechem.com]
- 2. 2-Methyl-3-methoxybenzoyl chloride | 24487-91-0 | Benchchem [benchchem.com]
- 3. 2-Methyl-3-methoxybenzoyl chloride|lookchem [lookchem.com]
- 4. Reliable Chemical Trading Partner, Professional 2-Methyl-3-methoxybenzoyl chloride Supply [methylbenzoate-benzoicacid.com]
- 5. 2-Methoxy-3-methylbenzoyl chloride | C9H9ClO2 | CID 4771138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methyl-3-methoxybenzoyl chloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. chembk.com [chembk.com]
- 8. CN107176908A - A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3 - Google Patents [patents.google.com]
- 9. 2-Methyl-3-methoxybenzoyl chloride | 24487-91-0 [chemicalbook.com]
- 10. echemi.com [echemi.com]
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